molecular formula C27H27N3O3 B5167052 BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE

BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE

Cat. No.: B5167052
M. Wt: 441.5 g/mol
InChI Key: DHTUZTGXFGOMQL-UHFFFAOYSA-N
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Description

BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE, often involves multi-step reactions. One common method includes the cyclization of appropriate precursors using catalysts like azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . Another approach involves the use of anhydrous aluminum chloride as a catalyst for Fries rearrangement reactions .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: An anti-inflammatory drug with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

BENZYL N-(1-{[2-(1H-INDOL-3-YL)ETHYL]CARBAMOYL}-2-PHENYLETHYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

benzyl N-[1-[2-(1H-indol-3-yl)ethylamino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-26(28-16-15-22-18-29-24-14-8-7-13-23(22)24)25(17-20-9-3-1-4-10-20)30-27(32)33-19-21-11-5-2-6-12-21/h1-14,18,25,29H,15-17,19H2,(H,28,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTUZTGXFGOMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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